Potency Differentiation: SAG Dihydrochloride vs. Purmorphamine in Hedgehog Pathway Activation
SAG dihydrochloride demonstrates significantly higher potency in activating the Hedgehog pathway compared to Purmorphamine, another well-known Smo agonist. In Shh-LIGHT2 cell assays, SAG dihydrochloride achieves pathway activation with an EC50 of ~3 nM , whereas Purmorphamine's reported EC50 is approximately 1,000 nM (1 µM) in similar cell-based assays [1]. This represents an approximate 333-fold difference in potency, which is a critical factor when selecting an agonist for studies requiring robust and maximal pathway stimulation at low drug concentrations.
| Evidence Dimension | Hedgehog Pathway Activation EC50 |
|---|---|
| Target Compound Data | ~3 nM |
| Comparator Or Baseline | Purmorphamine: ~1,000 nM (1 µM) |
| Quantified Difference | ~333-fold lower EC50 (more potent) |
| Conditions | Shh-LIGHT2 cell assay (SAG); C3H10T1/2 or Shh-LIGHT2 cell assay (Purmorphamine) |
Why This Matters
This significant potency advantage means SAG dihydrochloride can be used at lower concentrations to achieve robust pathway activation, potentially reducing off-target effects and reagent costs.
- [1] Wu X, Walker J, Zhang J, et al. Purmorphamine induces osteogenesis by activation of the hedgehog signaling pathway. Chem Biol. 2004;11(9):1229-1238. PMID: 15380181. View Source
